![molecular formula C19H21NO2S2 B12577196 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide CAS No. 184962-73-0](/img/structure/B12577196.png)
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide is an organic compound characterized by the presence of two 4-(methylsulfanyl)phenyl groups attached to a central butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 4-hydroxybutanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the carbonyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}aceto hydrazide
- (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone
- [4-(Methylsulfanyl)phenyl]acetic acid
Uniqueness
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide is unique due to its specific structural features, such as the presence of two 4-(methylsulfanyl)phenyl groups and a central butanamide structure
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
184962-73-0 |
|---|---|
Molecular Formula |
C19H21NO2S2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-[bis(4-methylsulfanylphenyl)methylidene]-4-hydroxybutanamide |
InChI |
InChI=1S/C19H21NO2S2/c1-23-15-7-3-13(4-8-15)18(17(11-12-21)19(20)22)14-5-9-16(24-2)10-6-14/h3-10,21H,11-12H2,1-2H3,(H2,20,22) |
InChI Key |
FBNHIBNIVXGRRB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=C(CCO)C(=O)N)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12577115.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
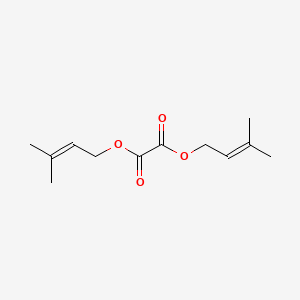
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
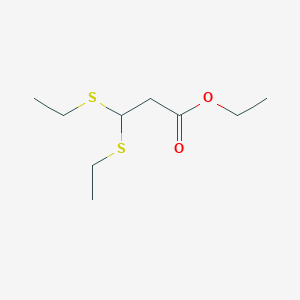
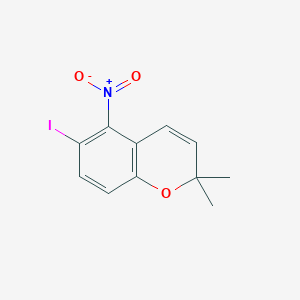

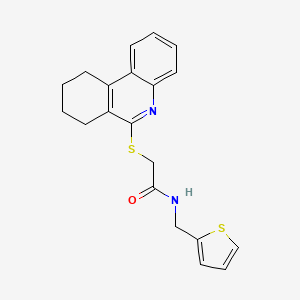
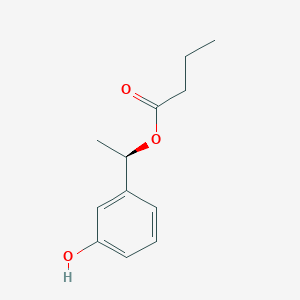
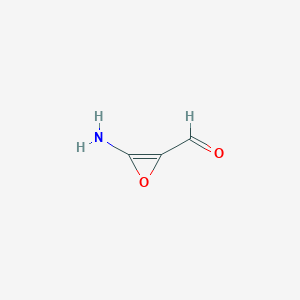
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
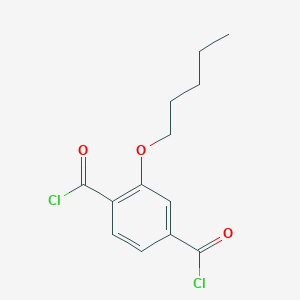
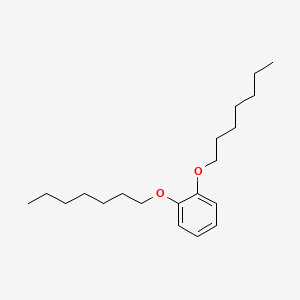
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
